molecular formula C10H11N B2957230 2-(3-Methylphenyl)propanenitrile CAS No. 16213-85-7; 75920-44-4

2-(3-Methylphenyl)propanenitrile

Cat. No.: B2957230
CAS No.: 16213-85-7; 75920-44-4
M. Wt: 145.205
InChI Key: RMGYNPBCMHKZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)propanenitrile (CAS 75920-44-4) is an organic nitrile with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. Its structure consists of a propanenitrile chain (CH₂-C≡N) attached to a 3-methylphenyl group. The compound is characterized by its nitrile functional group, which confers reactivity in synthetic chemistry, particularly in nucleophilic additions and polymerizations . Key identifiers include the InChIKey RMGYNPBCMHKZCJ-UHFFFAOYSA-N and SMILES string N#CC(C)C1C=CC=C(C)C=1 .

Properties

IUPAC Name

2-(3-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYNPBCMHKZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylphenyl)propanenitrile can be synthesized through several methods:

    Friedel-Crafts Alkylation: This involves the reaction of 3-methylbenzyl chloride with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methylbenzyl bromide with sodium cyanide in an aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

    Substitution: Sodium cyanide in dimethyl sulfoxide is used for nucleophilic substitution.

Major Products Formed

    Hydrolysis: 3-methylphenylpropanoic acid.

    Reduction: 3-methylphenylpropanamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylphenyl)propanenitrile has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with nitrile functionalities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)propanenitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its nitrile group can interact with biological targets, potentially inhibiting enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(3-Methylphenyl)propanenitrile, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Applications/Properties References
This compound 75920-44-4 C₁₀H₁₁N 145.20 3-methylphenyl Synthetic intermediate
2-(3-Benzoylphenyl)propionitrile 42872-30-0 C₁₆H₁₃NO 235.29 3-benzoylphenyl Pharmaceutical intermediate (e.g., Ketoprofen impurity F)
2-(3-Methoxyphenyl)propanenitrile 25310-30-9 C₁₀H₁₁NO 161.20 3-methoxyphenyl Potential solubility modifier in drug design
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile 343776-88-5 C₁₂H₁₆N₂O 204.27 Dimethylamino, hydroxyl, phenyl Specialty chemical with unknown applications

Key Comparisons :

Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile increases molecular weight and introduces a ketone moiety, enhancing electrophilicity for further reactions (e.g., forming amides or alcohols) . The methoxy group in 2-(3-Methoxyphenyl)propanenitrile improves solubility in polar solvents due to its electron-donating nature, making it advantageous in drug formulations .

Synthetic Routes :

  • This compound may be synthesized via hydrocyanation of vinyl ethers using HCl and TMSCN, as described in for analogous nitriles .
  • 2-(3-Benzoylphenyl)propionitrile likely involves Friedel-Crafts acylation followed by nitrile introduction, a common pathway for aromatic ketones .

Applications :

  • The benzoyl derivative is explicitly linked to Ketoprofen synthesis as an impurity, underscoring its role in quality control during drug manufacturing .
  • Methoxy-substituted nitriles are often employed to modulate pharmacokinetic properties (e.g., bioavailability) in medicinal chemistry .

Physical and Chemical Properties

Property This compound 2-(3-Benzoylphenyl)propionitrile 2-(3-Methoxyphenyl)propanenitrile
Boiling Point Not reported Not reported Not reported
Density Not reported Not reported Not reported
Solubility Likely hydrophobic Moderately polar (benzoyl group) Polar (methoxy group)
Reactivity Nucleophilic nitrile Electrophilic ketone Electron-rich aromatic ring

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